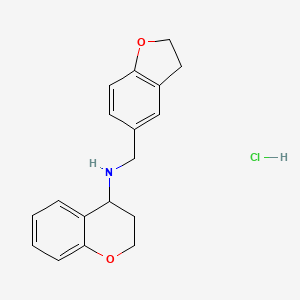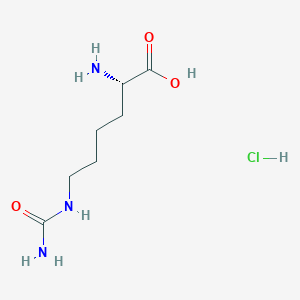![molecular formula C16H19F3N2O3 B7570840 7-Phenyl-1-[3-(2,2,2-trifluoroethoxy)propanoyl]-1,4-diazepan-5-one](/img/structure/B7570840.png)
7-Phenyl-1-[3-(2,2,2-trifluoroethoxy)propanoyl]-1,4-diazepan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Phenyl-1-[3-(2,2,2-trifluoroethoxy)propanoyl]-1,4-diazepan-5-one is a synthetic compound that belongs to the diazepine family. This compound has gained significant attention due to its potential applications in scientific research. The compound is also known by its chemical name, TPA023, and has been the subject of several studies investigating its mechanism of action and physiological effects.
Mecanismo De Acción
TPA023 selectively binds to the alpha2/alpha3 subunits of the GABA-A receptor, which enhances the activity of the receptor. This results in an increase in the inhibitory neurotransmitter, GABA, which leads to a decrease in neuronal excitability and a reduction in anxiety and depression symptoms.
Biochemical and Physiological Effects:
TPA023 has been shown to have anxiolytic and antidepressant effects in animal models. The compound has also been shown to reduce alcohol consumption and withdrawal symptoms in rats. TPA023 has been found to be well-tolerated and does not produce the sedative effects associated with traditional benzodiazepines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of TPA023 is its selectivity for the alpha2/alpha3 subunits of the GABA-A receptor, which reduces the risk of side effects associated with non-selective compounds. However, one limitation of TPA023 is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research involving TPA023. One area of interest is the development of more selective compounds that target specific subunits of the GABA-A receptor. Another area of interest is the investigation of TPA023's potential use in the treatment of other neurological disorders such as epilepsy and schizophrenia. Additionally, research could focus on the development of new administration methods for TPA023 to improve its solubility and bioavailability.
Métodos De Síntesis
The synthesis of TPA023 involves the reaction between 3-(2,2,2-trifluoroethoxy)propanoic acid and 7-phenyldiazepinone. The reaction is catalyzed by a base such as potassium carbonate and is carried out in an organic solvent such as dimethylformamide. The resulting compound is purified using column chromatography to obtain TPA023 in its pure form.
Aplicaciones Científicas De Investigación
TPA023 has been extensively studied for its potential therapeutic applications in the treatment of anxiety and depression. The compound has been shown to selectively modulate the activity of GABA-A receptors, which are known to play a crucial role in regulating anxiety and mood. TPA023 has also been investigated for its potential use in the treatment of alcohol addiction and withdrawal.
Propiedades
IUPAC Name |
7-phenyl-1-[3-(2,2,2-trifluoroethoxy)propanoyl]-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O3/c17-16(18,19)11-24-9-6-15(23)21-8-7-20-14(22)10-13(21)12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRSPQNXOQZBEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CC(=O)N1)C2=CC=CC=C2)C(=O)CCOCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[4-[4-(2-methylbutan-2-yl)phenoxy]anilino]-2-oxoethyl] (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7570757.png)

![N-[1-(2,5-dimethylphenyl)ethyl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7570776.png)
![2-[4-(2-methylpropyl)piperazine-1-carbonyl]-1H-quinolin-4-one](/img/structure/B7570785.png)
![1-[4-(4-Propan-2-ylphenoxy)piperidin-1-yl]ethanone](/img/structure/B7570786.png)
![N-[(2,4-difluorophenyl)methyl]-N,1-dimethyl-6-oxopyridine-3-carboxamide](/img/structure/B7570791.png)
![N-[2-(dimethylamino)ethyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B7570800.png)
![6-chloro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]-3,4-dihydro-2H-thiochromen-4-amine;hydrochloride](/img/structure/B7570805.png)



![[2-(2-Methylphenyl)pyrrolidin-1-yl]-(2-methylpyrimidin-4-yl)methanone](/img/structure/B7570821.png)

